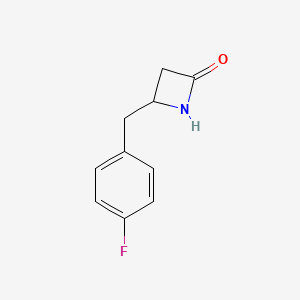

4-(4-Fluorobenzyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKRXWIGJCXBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(4-Fluorobenzyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-(4-Fluorobenzyl)azetidin-2-one, a beta-lactam compound of interest in medicinal chemistry. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, and explores the potential biological activities and associated signaling pathways characteristic of this class of molecules.

Core Physicochemical Properties

The fundamental properties of 4-(4-Fluorobenzyl)azetidin-2-one are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| CAS Number | 1823420-35-4 | [1] |

| Appearance | Colourless solid | [1] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in water and DMSO. | [1] |

| Melting Point | Not determined | [1] |

| Boiling Point | Not determined | [1] |

| Storage | Long-term storage at 4°C | [1] |

Synthesis and Characterization

Experimental Protocol: Plausible Synthesis via Staudinger Cycloaddition

This synthesis involves a two-step process: the formation of an imine (Schiff base) followed by a [2+2] cycloaddition with a ketene generated in situ.

Step 1: Synthesis of N-(4-fluorobenzylidene)amine

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Imine Formation: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of an amine (e.g., benzylamine, 1 equivalent) dropwise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TTC).[4]

-

Work-up: Upon completion, the reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition to form 4-(4-Fluorobenzyl)azetidin-2-one

-

Reaction Setup: Dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Add a tertiary amine base, such as triethylamine (Et₃N, 2 equivalents), to the solution.[5]

-

Ketene Generation and Cycloaddition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes. The chloroacetyl chloride reacts with triethylamine to generate a ketene in situ, which then undergoes a [2+2] cycloaddition with the imine.[2]

-

Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the final product, 4-(4-fluorobenzyl)azetidin-2-one.[5]

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(4-fluorobenzyl)azetidin-2-one, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing from readily available starting materials and employing key chemical transformations, including the preparation of a versatile β-lactam intermediate and its subsequent functionalization. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy

The proposed synthesis of 4-(4-fluorobenzyl)azetidin-2-one is centered around the key intermediate, 4-acetoxyazetidin-2-one. This intermediate can be synthesized and subsequently reacted with a suitable organometallic reagent to introduce the desired 4-fluorobenzyl group at the C4 position of the azetidin-2-one ring. This approach offers a convergent and potentially high-yielding route to the target molecule.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 4-(4-Fluorobenzyl)azetidin-2-one.

Experimental Protocols

Synthesis of 4-Acetoxyazetidin-2-one

This procedure outlines the synthesis of the key intermediate, 4-acetoxyazetidin-2-one, from azetidin-2-one.

Materials:

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Azetidin-2-one | C₃H₅NO | 71.08 | 1.0 |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.25 |

| Ruthenium(III) Chloride Hydrate | RuCl₃·xH₂O | ~207.43 | 0.05 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |

| Acetic Acid | C₂H₄O₂ | 60.05 | - |

| Acetaldehyde | C₂H₄O | 44.05 | 2.0 |

| 10% Sodium Sulfite Solution | Na₂SO₃ | 126.04 | - |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

| n-Hexane | C₆H₁₄ | 86.18 | - |

Procedure:

-

To a Schlenk tube, add azetidin-2-one (10 mmol, 0.71 g), anhydrous sodium acetate (2.5 mmol, 0.205 g), and ruthenium(III) chloride hydrate (0.5 mmol, 0.13 g).

-

Evacuate the tube and backfill with oxygen gas. Attach a balloon filled with oxygen.

-

Add ethyl acetate (100 mL) and acetic acid (5 mL) to the mixture.

-

Heat the mixture to 40°C with stirring for 30 minutes.

-

Add acetaldehyde (20 mmol, 1.1 mL) to the reaction mixture at once while maintaining the temperature at 40°C.

-

Continue the reaction for an additional 3 hours.

-

Pour the reaction mixture into a 10% aqueous sodium sulfite solution (400 mL) and extract with ethyl acetate (2 x 500 mL).

-

Wash the combined organic layers with a saturated aqueous sodium chloride solution (200 mL) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a 3:1 (v/v) mixture of n-hexane and ethyl acetate to yield 4-acetoxyazetidin-2-one as an oily substance. The expected yield is approximately 88%.

Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

This procedure details the coupling reaction between 4-acetoxyazetidin-2-one and a Gilman reagent to furnish the target compound.

Materials:

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | 2.0 |

| Lithium Metal | Li | 6.94 | 4.0 |

| Copper(I) Iodide | CuI | 190.45 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |

| 4-Acetoxyazetidin-2-one | C₅H₇NO₃ | 129.11 | 1.0 |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Procedure:

-

Preparation of the Gilman Reagent (Lithium bis(4-fluorobenzyl)cuprate):

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add lithium metal (4.0 mmol, 0.028 g) to anhydrous THF (20 mL).

-

Add a solution of 4-fluorobenzyl bromide (2.0 mmol, 0.378 g) in anhydrous THF (10 mL) dropwise to the lithium suspension at 0°C.

-

Stir the mixture at 0°C for 1 hour to form 4-fluorobenzyllithium.

-

In a separate flame-dried flask under argon, add copper(I) iodide (1.0 mmol, 0.190 g) to anhydrous THF (10 mL) and cool to -78°C.

-

Slowly add the freshly prepared 4-fluorobenzyllithium solution to the CuI suspension at -78°C.

-

Allow the mixture to warm to 0°C and stir for 30 minutes to form the Gilman reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Gilman reagent to -78°C.

-

Add a solution of 4-acetoxyazetidin-2-one (1.0 mmol, 0.129 g) in anhydrous THF (5 mL) dropwise to the Gilman reagent.

-

Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-(4-fluorobenzyl)azetidin-2-one.

-

Mechanism of the Key C-C Bond Formation

The crucial step in this synthesis is the substitution of the acetoxy group in 4-acetoxyazetidin-2-one with the 4-fluorobenzyl group using an organocuprate (Gilman) reagent. This reaction is believed to proceed through an oxidative addition/reductive elimination pathway.

Caption: Proposed mechanism for the organocuprate substitution reaction.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-(4-fluorobenzyl)azetidin-2-one.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Expected Yield |

| 4-Acetoxyazetidin-2-one | C₅H₇NO₃ | 129.11 | 72776-44-4 | >95% | ~88% |

| 4-(4-Fluorobenzyl)azetidin-2-one | C₁₀H₁₀FNO | 179.19 | 1823420-35-4 | >98% | - |

Note: The expected yield for the final coupling step is not provided as it can vary depending on the specific reaction conditions and the purity of the Gilman reagent.

Conclusion

This technical guide outlines a robust and feasible synthetic route to 4-(4-fluorobenzyl)azetidin-2-one. The described protocols, data, and mechanistic insights provide a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this important chemical entity. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity and yield.

The Core Mechanism of 4-(4-Fluorobenzyl)azetidin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action for 4-(4-Fluorobenzyl)azetidin-2-one and its close structural analogs. While direct studies on this specific molecule are limited, its structural similarity to the well-characterized cholesterol absorption inhibitor, Ezetimibe, strongly suggests a primary mechanism centered on the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This document will delve into the molecular interactions, signaling pathways, and experimental protocols relevant to this mechanism. Additionally, it will explore other potential biological activities associated with the broader class of azetidin-2-one compounds.

Primary Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Absorption

The principal molecular target of Ezetimibe, a compound structurally related to 4-(4-Fluorobenzyl)azetidin-2-one, is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2] NPC1L1 is a transmembrane protein predominantly expressed on the brush border of enterocytes in the small intestine and also found on hepatocytes.[2][3] It plays a pivotal role in the absorption of dietary and biliary cholesterol.

The proposed mechanism of action involves the following key steps:

-

Binding to NPC1L1: 4-(4-Fluorobenzyl)azetidin-2-one, like Ezetimibe, is believed to bind directly to the NPC1L1 protein.[4] This interaction is thought to occur at a specific site on the protein, preventing it from carrying out its normal function.

-

Inhibition of Cholesterol Uptake: By binding to NPC1L1, the compound inhibits the uptake of cholesterol from the intestinal lumen into the enterocytes.[2][5] This blockade effectively reduces the amount of cholesterol that is absorbed into the bloodstream.

-

Disruption of Clathrin-Mediated Endocytosis: The internalization of the NPC1L1-cholesterol complex is dependent on a clathrin-mediated endocytic pathway involving the adaptor protein 2 (AP2) complex.[1][2] Ezetimibe has been shown to hinder the interaction between the NPC1L1/cholesterol complex and the AP2-clathrin machinery, thereby preventing the endocytosis of cholesterol.[1][4]

-

Downstream Effects: The reduction in intestinal cholesterol delivery to the liver leads to a depletion of hepatic cholesterol stores.[1][2] This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, resulting in increased clearance of LDL-cholesterol from the circulation.[1]

Signaling Pathway of NPC1L1 Inhibition

Caption: NPC1L1 Inhibition Pathway.

Quantitative Data

The following table summarizes key quantitative data for Ezetimibe, which serves as a proxy for understanding the potential efficacy of 4-(4-Fluorobenzyl)azetidin-2-one.

| Parameter | Value | Reference |

| Inhibition of Intestinal Cholesterol Absorption | 54% | [5] |

| Reduction in LDL-Cholesterol (Monotherapy) | 18-20% | [4] |

| Plasma Protein Binding | >90% | [3] |

| Half-life | ~22 hours | [3] |

| Time to Peak Plasma Concentration (Cmax) | 4-12 hours | [3] |

Experimental Protocols

In Vitro NPC1L1 Binding Assay

Objective: To determine the binding affinity of 4-(4-Fluorobenzyl)azetidin-2-one to the NPC1L1 protein.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human NPC1L1 are cultured.

-

Membrane Preparation: Cell membranes are harvested and homogenized.

-

Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind NPC1L1 (e.g., [3H]-Ezetimibe) in the presence of varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Cholesterol Uptake Assay in Caco-2 Cells

Objective: To assess the inhibitory effect of 4-(4-Fluorobenzyl)azetidin-2-one on cholesterol uptake in a human intestinal cell line.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer that mimics the intestinal epithelium.

-

Micelle Preparation: Micelles containing radiolabeled cholesterol (e.g., [14C]-cholesterol) are prepared.

-

Treatment: The apical side of the Caco-2 monolayer is treated with varying concentrations of the test compound.

-

Cholesterol Uptake: The radiolabeled cholesterol micelles are added to the apical side and incubated.

-

Quantification: After incubation, the cells are washed and lysed, and the amount of radioactivity incorporated into the cells is measured to determine the extent of cholesterol uptake.

-

Data Analysis: The IC50 value for the inhibition of cholesterol uptake is determined.

Caption: Cholesterol Uptake Assay Workflow.

Other Potential Mechanisms of Action of Azetidin-2-ones

The azetidin-2-one (β-lactam) ring is a versatile scaffold found in a variety of biologically active compounds. While NPC1L1 inhibition is the most probable mechanism for 4-(4-Fluorobenzyl)azetidin-2-one based on its structural similarity to Ezetimibe, other potential mechanisms associated with this chemical class are worth noting for broader context and future research.

Anticancer Activity via Tubulin Polymerization Inhibition

Several studies have reported that certain azetidin-2-one derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[6][7][8]

-

Mechanism: These compounds can bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[7][9] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

-

Relevance: While the specific substitution pattern of 4-(4-Fluorobenzyl)azetidin-2-one has not been evaluated in this context, the general azetidin-2-one core serves as a rigid scaffold that can be adapted to target the tubulin protein.[8][9]

Antibacterial and Antiviral Activities

The β-lactam ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins.[10]

-

Mechanism: These antibiotics typically act by inhibiting bacterial cell wall synthesis.

-

Other Activities: Novel azetidin-2-one derivatives have also been investigated for their potential as antiviral agents.[10]

Enzyme Inhibition

The azetidin-2-one scaffold has been incorporated into inhibitors of various enzymes.

-

Examples: Derivatives have been shown to inhibit human tryptase, chymase, and carboxylesterases.[10][11]

Conclusion

The primary mechanism of action for 4-(4-Fluorobenzyl)azetidin-2-one is strongly predicted to be the inhibition of the NPC1L1 protein, leading to a reduction in intestinal cholesterol absorption. This is based on the well-established mechanism of its close structural analog, Ezetimibe. The provided quantitative data and experimental protocols for Ezetimibe offer a solid foundation for the investigation of this specific compound. Furthermore, the diverse biological activities of the broader azetidin-2-one class, including anticancer and antimicrobial effects, suggest that 4-(4-Fluorobenzyl)azetidin-2-one could possess additional pharmacological properties worthy of exploration. Future research should focus on direct experimental validation of its binding to NPC1L1 and its effects on cholesterol transport, as well as screening for other potential biological targets.

References

- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ezetimibe - Wikipedia [en.wikipedia.org]

- 4. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 5. Pharmacotherapy Update | Ezetimibe (Zetiaâ¢) [clevelandclinicmeded.com]

- 6. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4-(4-Fluorobenzyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam class. While specific research on this exact molecule is limited, this paper extrapolates its likely biological profile based on extensive studies of structurally similar 4-substituted azetidin-2-one derivatives. The primary activities associated with this class of compounds are antimicrobial and anticancer, with the latter often attributed to the inhibition of tubulin polymerization. This document summarizes key quantitative data from related compounds, details relevant experimental methodologies, and provides visual representations of experimental workflows and associated signaling pathways to guide future research and drug development efforts.

Introduction

The azetidin-2-one, or β-lactam, ring is a pharmacologically significant scaffold, most famously recognized as the core structural component of β-lactam antibiotics like penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, synthetic azetidin-2-one derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents at positions 1, 3, and 4 of the azetidinone ring.

This whitepaper focuses on the potential biological activities of 4-(4-Fluorobenzyl)azetidin-2-one. The presence of a substituted benzyl group at the C-4 position suggests that this compound may share biological properties with other 4-aryl and 4-aralkyl substituted azetidin-2-ones. This document will therefore review the established biological activities of these closely related analogues to build a comprehensive profile for the title compound.

Potential Biological Activities

Based on the literature for analogous compounds, 4-(4-Fluorobenzyl)azetidin-2-one is predicted to exhibit two primary biological activities: anticancer and antimicrobial.

Anticancer Activity

A significant body of research points to the potent anticancer activity of 4-aryl substituted azetidin-2-ones.[4][5][6] A key mechanism underlying this activity is the inhibition of tubulin polymerization.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

Many 1,4-diaryl-2-azetidinone derivatives function as analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8][9] By replacing the flexible cis-double bond of CA-4 with a rigid β-lactam ring, these analogues prevent the inactive trans-isomerization of the molecule, potentially enhancing their antiproliferative activity.[10][11] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]

-

Signaling Pathway for Apoptosis Induction

The disruption of microtubule function by azetidin-2-one derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax.[9]

Figure 1: Proposed signaling pathway for apoptosis induction by 4-aryl-azetidin-2-ones.

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro anticancer activity of various 4-substituted azetidin-2-one derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| (3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12) | HeLa | 0.41 | [5] |

| (3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12) | MDA-MB-231 | 0.42 | [5] |

| (3S, 4S)-3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (17) | MDA-MB-231 | 0.40 | [5] |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | MCF-7 | 0.075 | [9] |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | MCF-7 | 0.095 | [9] |

| Chiral fluorinated azetidin-2-one (18) | Various | 0.001 - 0.0036 | [8] |

Antimicrobial Activity

The β-lactam ring is the cornerstone of a major class of antibiotics. While many novel synthetic azetidinones do not function as classical cell wall synthesis inhibitors, they often exhibit broad-spectrum antimicrobial activity.

Mechanism of Action

The precise mechanism of action for many synthetic azetidinones is not as well-defined as for traditional β-lactam antibiotics. It is believed that they may act on different cellular targets. The antimicrobial activity is highly dependent on the substitution pattern of the azetidinone ring.[3]

Quantitative Data for Analogous Compounds

The antimicrobial activity of azetidin-2-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(arylidene)hydrazinoacetyl sulfonamide derivatives | Staphylococcus epidermidis | 128 | [12] |

| N-(arylidene)hydrazinoacetyl sulfonamide derivatives | Pseudomonas aeruginosa | 128 | [12] |

| N-(arylidene)hydrazinoacetyl sulfonamide derivatives | Enterococcus faecalis | 256 | [12] |

| 4-substituted azetidin-2-one derivatives | Gram-positive & Gram-negative | >512 | [12][13] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the context of evaluating the biological activity of azetidin-2-one derivatives.

Synthesis of Azetidin-2-ones

A common method for the synthesis of 4-aryl-azetidin-2-ones is the Staudinger cycloaddition reaction between a Schiff base and a ketene.

Figure 2: General workflow for the synthesis of 4-substituted azetidin-2-ones.

Detailed Protocol:

-

Schiff Base Formation: An equimolar mixture of a substituted aromatic aldehyde and a primary amine is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is then filtered, dried, and recrystallized.[14]

-

Cycloaddition: The synthesized Schiff base is dissolved in an appropriate solvent (e.g., dioxane). A base, such as triethylamine, is added to the solution. Chloroacetyl chloride is then added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for several hours at room temperature. The product is then isolated by filtration and purified.[1][15]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Figure 3: Workflow for the in vitro MTT assay to determine anticancer activity.

Detailed Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and incubated overnight to allow for attachment.

-

The cells are then treated with serial dilutions of the test compound and incubated for a further 48 to 72 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

-

The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Detailed Protocol:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Conclusion and Future Directions

While direct experimental data for 4-(4-Fluorobenzyl)azetidin-2-one is not yet available in the public domain, the extensive research on structurally related 4-substituted azetidin-2-ones provides a strong foundation for predicting its biological activities. The compound is likely to possess both anticancer and antimicrobial properties. The anticancer activity is probably mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Future research should focus on the synthesis and in vitro biological evaluation of 4-(4-Fluorobenzyl)azetidin-2-one to confirm these predicted activities. Specifically, its efficacy should be tested against a panel of cancer cell lines and a broad spectrum of microbial pathogens. Mechanistic studies, including tubulin polymerization assays and cell cycle analysis, will be crucial to elucidate its mode of action. Furthermore, in silico molecular docking studies could provide valuable insights into its binding interactions with potential biological targets. The findings from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel drug candidate.

References

- 1. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [peerscientist.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one Derivatives and Analogs as Cholesterol Absorption Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-fluorobenzyl)azetidin-2-one derivatives and their analogs, focusing on their potential as cholesterol absorption inhibitors. Drawing extensively from the research and development of the notable analog, Ezetimibe, this document details the synthesis, biological activity, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.

Introduction: The Azetidin-2-one Core in Cholesterol Management

The 2-azetidinone, or β-lactam, ring is a versatile scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1] Beyond antimicrobial applications, this four-membered heterocyclic motif has been successfully employed in the development of potent cholesterol absorption inhibitors.[2] The primary mechanism of action for these compounds is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter crucial for the intestinal uptake of dietary and biliary cholesterol.[2][3]

Ezetimibe, with its (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-azetidin-2-one structure, is the pioneering drug in this class.[4] The 4-(4-fluorobenzyl)azetidin-2-one core represents a close structural analog to Ezetimibe, suggesting a similar potential to modulate cholesterol absorption. This guide will explore the chemical and biological landscape of these derivatives.

Mechanism of Action: Targeting NPC1L1-Mediated Cholesterol Uptake

The inhibition of cholesterol absorption by azetidin-2-one derivatives is a well-elucidated process targeting the NPC1L1 protein located on the brush border of enterocytes in the small intestine.[3] Under normal physiological conditions, NPC1L1 facilitates the internalization of free cholesterol from micelles into the enterocyte through a process involving clathrin-mediated endocytosis.[4]

Ezetimibe and its analogs act as potent inhibitors of this process. By binding to NPC1L1, these compounds prevent the internalization of the NPC1L1-cholesterol complex, thereby reducing the amount of cholesterol that enters the enterocyte and is subsequently delivered to the liver via chylomicrons.[4][5] This leads to a reduction in hepatic cholesterol stores, an upregulation of LDL receptors, and ultimately, a decrease in plasma LDL cholesterol levels.[6] The active metabolite of Ezetimibe, ezetimibe-glucuronide, demonstrates even higher potency in inhibiting cholesterol uptake by NPC1L1.[4]

Below is a diagram illustrating the signaling pathway of NPC1L1-mediated cholesterol absorption and its inhibition by azetidin-2-one derivatives.

Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one Derivatives

The synthesis of 4-substituted azetidin-2-ones can be achieved through various synthetic routes, with the Staudinger reaction ([2+2] cycloaddition of a ketene and an imine) being a common and effective method. The synthesis of Ezetimibe analogs generally involves the stereoselective formation of the β-lactam ring. An illustrative synthetic workflow is presented below.

Structure-Activity Relationship (SAR) Studies

The biological activity of azetidin-2-one-based cholesterol absorption inhibitors is highly dependent on their stereochemistry and the nature of the substituents at positions 1, 3, and 4 of the β-lactam ring. SAR studies on Ezetimibe analogs have revealed several key structural requirements for optimal activity.[7]

-

Azetidin-2-one Ring: The β-lactam core is essential for activity.

-

N1-Substituent: An N-aryl group, such as the 4-fluorophenyl group, is required and tolerates a variety of substitutions.

-

C4-Substituent: A C4-aryl group is necessary for activity, with a polar moiety at the para position, such as the hydroxyl group in Ezetimibe, being optimal. The replacement of this hydroxyl group with a less polar 4-fluorobenzyl group would likely impact the compound's potency and pharmacokinetic properties.

-

C3-Sidechain: A three-atom linker with a terminal aryl group at the C3 position is optimal. Modifications to this sidechain can modulate the compound's activity.

The following diagram illustrates the key pharmacophoric elements for this class of compounds.

Quantitative Biological Data

While specific data for 4-(4-fluorobenzyl)azetidin-2-one derivatives are not extensively available in the public domain, data from studies on Ezetimibe analogs provide valuable insights into the potency of this class of compounds. The following tables summarize key quantitative data for Ezetimibe and its analogs.

Table 1: In Vitro Inhibitory Activity of Ezetimibe and its Metabolite [4]

| Compound | Target | Assay | IC50 |

| Ezetimibe | NPC1L1 | Cholesterol Uptake | 3.86 µM |

| Ezetimibe-glucuronide | NPC1L1 | Cholesterol Uptake | 682 nM |

Table 2: In Vivo Cholesterol Absorption Inhibition by Ezetimibe Analogs with C3-Sidechain Modifications [7]

| Compound | Modification from Ezetimibe | % Reduction in Total Cholesterol (vs. Control) |

| Ezetimibe | - | 45.3% |

| Analog 2c | C3-sidechain amide | 38.7% |

| Analog 2d | C3-sidechain amide | 35.6% |

| Analog 3a | C3-sidechain pyridine ester | 40.1% |

| Analog 3b | C3-sidechain pyridine ester | 37.9% |

| Analog 2a | C3-sidechain amide | No effect |

| Analog 2b | C3-sidechain amide | No effect |

Data obtained from studies in cholesterol-fed hamsters.

Experimental Protocols

General Synthesis of 4-Aryl-Azetidin-2-ones (Illustrative Protocol)

This protocol is adapted from general methods for the synthesis of Ezetimibe and its analogs.

Step 1: Imine Formation A solution of 4-hydroxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: [2+2] Cycloaddition (Staudinger Reaction) To a solution of the imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), triethylamine (1.5 eq) is added, and the mixture is cooled to 0 °C. A solution of a ketene precursor, such as 3-(S)-[(4-fluorophenyl)(trimethylsilyloxy)acetyl]-(4R)-phenyl-1,3-oxazolidin-2-one (1.2 eq), in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired protected azetidin-2-one.

Step 3: Deprotection The protecting groups are removed under appropriate conditions. For example, a silyl protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the crude product is purified by chromatography or recrystallization to yield the final 4-aryl-azetidin-2-one derivative.

In Vitro Cholesterol Uptake Assay

This protocol is based on methods used to evaluate NPC1L1 inhibitors.[4]

Cell Culture: Madin-Darby Canine Kidney II (MDCKII) cells stably expressing human NPC1L1 (hNPC1L1/MDCKII) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum, 1% penicillin/streptomycin, 2 mM L-glutamine, and a selection antibiotic (e.g., blasticidin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cholesterol Uptake Assay:

-

hNPC1L1/MDCKII cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with a serum-free medium.

-

The test compounds (dissolved in a suitable solvent like DMSO, and diluted in assay buffer) are added to the cells at various concentrations and pre-incubated for a specified time (e.g., 30 minutes).

-

A solution containing radiolabeled cholesterol (e.g., [3H]-cholesterol) mixed with a micellar solution (containing, for example, sodium taurocholate and phosphatidylcholine) is added to each well.

-

The cells are incubated for a further period (e.g., 2 hours) at 37°C to allow for cholesterol uptake.

-

The assay is terminated by aspirating the medium and washing the cells multiple times with a cold stop buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage inhibition of cholesterol uptake is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.

Conclusion

The 4-(4-fluorobenzyl)azetidin-2-one scaffold represents a promising area for the discovery of novel cholesterol absorption inhibitors. Building on the extensive research of its close analog, Ezetimibe, this class of compounds is understood to target the NPC1L1 transporter, a clinically validated mechanism for lowering LDL cholesterol. The synthesis of these derivatives is accessible through established chemical methodologies, and their biological activity can be robustly assessed using in vitro and in vivo models. Future research in this area should focus on the synthesis and evaluation of a diverse library of 4-(4-fluorobenzyl)azetidin-2-one analogs to further elucidate the structure-activity relationships and to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide provide a solid foundation for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. droracle.ai [droracle.ai]

- 4. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. List of Cholesterol absorption inhibitors - Drugs.com [drugs.com]

- 7. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 1823420-35-4: 4-(4-Fluorobenzyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity, mechanism of action, and comprehensive experimental protocols for CAS number 1823420-35-4, 4-(4-Fluorobenzyl)azetidin-2-one, is limited. This guide provides a comprehensive overview of its chemical and physical properties based on available data, and contextualizes its potential applications within the broader, well-documented activities of the azetidin-2-one chemical class. The experimental protocols and biological data presented herein are representative of the azetidin-2-one scaffold and should be considered as a predictive framework rather than a direct report on CAS 1823420-35-4.

Executive Summary

4-(4-Fluorobenzyl)azetidin-2-one (CAS 1823420-35-4) is a substituted β-lactam compound. The azetidin-2-one ring is a core structural motif in many clinically significant antibiotics and is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities. While specific research on this particular analog is not extensively published, its structural features—a fluorinated benzyl group at the 4-position—suggest potential for biological activity. This document summarizes the known physicochemical properties of 4-(4-Fluorobenzyl)azetidin-2-one and provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols associated with the broader class of azetidin-2-ones. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties of 4-(4-Fluorobenzyl)azetidin-2-one

The fundamental physicochemical properties of 4-(4-Fluorobenzyl)azetidin-2-one are crucial for its handling, formulation, and potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 1823420-35-4 | Chemical Supplier Catalogs |

| Chemical Name | 4-(4-Fluorobenzyl)azetidin-2-one | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀FNO | MolCore |

| Molecular Weight | 179.19 g/mol | MolCore, Squarix |

| Appearance | Colorless solid | Squarix |

| Solubility | Soluble in water and DMSO | Squarix |

| Melting Point | Not Determined | Squarix |

| Boiling Point | Not Determined | Squarix |

| Purity | Typically >97% | Squarix |

Synthesis of Azetidin-2-ones: The Staudinger Reaction

A primary and versatile method for the synthesis of β-lactams, including derivatives like 4-(4-Fluorobenzyl)azetidin-2-one, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine.

General Experimental Protocol for Staudinger Cycloaddition:

-

Imine Formation: An appropriate aldehyde (in this case, 4-fluorobenzaldehyde) is reacted with a suitable amine to form the corresponding imine. This reaction is typically carried out in a non-polar solvent like toluene or dichloromethane, often with a dehydrating agent such as magnesium sulfate or molecular sieves to drive the equilibrium towards the imine product.

-

Ketene Formation/Reaction: In a separate flask, a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) in an inert solvent is prepared. This solution is then added dropwise to a stirred solution of the imine and a tertiary amine base (e.g., triethylamine) at low temperature (typically 0 °C to room temperature). The base facilitates the in situ formation of the ketene, which then undergoes cycloaddition with the imine.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired azetidin-2-one.

Caption: General workflow for the Staudinger [2+2] cycloaddition to synthesize azetidin-2-ones.

Biological Activities of the Azetidin-2-one Scaffold

The azetidin-2-one ring is a key pharmacophore in a wide array of therapeutic agents. While data for 4-(4-Fluorobenzyl)azetidin-2-one is not available, the broader class exhibits significant biological activities.

Antibacterial Activity

The most well-known application of the β-lactam ring is in antibiotics like penicillins and cephalosporins. These agents act by inhibiting bacterial cell wall synthesis.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Bacterial cell walls are composed of peptidoglycan, and the final step in its synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs). The strained four-membered ring of the azetidin-2-one is susceptible to nucleophilic attack. The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible inhibition of PBPs prevents the formation of a functional cell wall, ultimately leading to bacterial cell lysis and death.

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam class. While specific research on this exact molecule is limited, this document extrapolates from the extensive literature on 2-azetidinone derivatives to present its likely synthesis, physicochemical properties, and potential biological activities.

Introduction to 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide. This structural motif is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins.[1] The strained nature of the four-membered ring imparts significant chemical reactivity, allowing these molecules to act as potent inhibitors of bacterial cell wall synthesis.[1][2] Beyond their antibacterial prowess, substituted azetidin-2-ones have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The substituent at the 4-position of the azetidinone ring plays a crucial role in determining the compound's biological specificity and potency.

Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

The most prevalent and versatile method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition reaction.[1][6] This reaction involves the cycloaddition of a ketene with an imine. For the synthesis of 4-(4-Fluorobenzyl)azetidin-2-one, a plausible synthetic route would involve the reaction of a ketene equivalent with an imine derived from 4-fluorobenzaldehyde.

General Synthetic Pathway

Caption: Staudinger [2+2] cycloaddition pathway.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of 4-(4-Fluorobenzyl)azetidin-2-one based on established methods for similar compounds.[7]

Step 1: Imine Formation

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a primary amine (e.g., benzylamine, 1.0 eq).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude imine. The imine may be used in the next step without further purification.

Step 2: [2+2] Cycloaddition (Staudinger Reaction)

-

Dissolve the crude imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous CH₂Cl₂.

-

To the imine solution, slowly add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq).

-

Add the acyl chloride solution dropwise to the imine and triethylamine mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-(4-Fluorobenzyl)azetidin-2-one.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for 4-(4-Fluorobenzyl)azetidin-2-one, extrapolated from data for structurally similar compounds.[8][9]

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.00-4.10 (m, 1H, CH-CH₂), 3.00-3.20 (m, 2H, CH₂-Ar), 2.80-2.95 (m, 2H, CH₂) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170 (C=O), 162 (d, J=245 Hz, C-F), 130 (d, J=8 Hz, Ar-C), 115 (d, J=21 Hz, Ar-C), 50 (CH), 45 (CH₂), 40 (CH₂) ppm. |

| FT-IR (KBr) | ν 3250-3150 (N-H stretch), 1750-1730 (C=O, β-lactam stretch), 1610-1590 (C=C, aromatic stretch), 1230-1210 (C-F stretch) cm⁻¹. |

Potential Biological Activities and Signaling Pathways

Derivatives of 2-azetidinone are known to exhibit a wide range of biological activities. The introduction of a fluorobenzyl group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

The primary mechanism of action for many β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1] It is plausible that 4-(4-Fluorobenzyl)azetidin-2-one could exhibit antibacterial activity through a similar mechanism. The fluorobenzyl moiety may enhance cell membrane permeability or binding affinity to bacterial targets.

Anticancer Activity

Several studies have reported the anticancer properties of 2-azetidinone derivatives.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways.

Caption: Potential anticancer signaling pathway modulation.

Conclusion

4-(4-Fluorobenzyl)azetidin-2-one represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the 2-azetidinone core, this compound is predicted to be accessible through well-established synthetic routes like the Staudinger cycloaddition. Its structural features suggest potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific properties and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and related β-lactam derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijsr.net [ijsr.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Beta-Lactam Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments in the discovery and development of beta-lactam compounds, from the serendipitous observation of penicillin's antibacterial properties to the dawn of semi-synthetic antibiotics. It provides a detailed look at the key experiments, the brilliant minds behind them, and the scientific data that heralded a new era in the fight against bacterial infections.

The Accidental Discovery: Alexander Fleming and the "Mould Juice"

The story of beta-lactam antibiotics begins in 1928 with Scottish physician and bacteriologist Alexander Fleming.[1][2] While working at St. Mary's Hospital in London, Fleming observed the inhibition of Staphylococcus aureus growth on a culture plate contaminated with a mold, later identified as Penicillium rubens.[2] This chance event marked the discovery of the first known antibiotic, which he named "penicillin".[1][2]

Experimental Protocol: Fleming's Initial Observation and Antibacterial Spectrum

Fleming's initial experiments were foundational in demonstrating the potential of penicillin. While his original paper from 1929 does not provide a detailed step-by-step protocol in the modern sense, the methodology can be reconstructed as follows:

Objective: To investigate the antibacterial properties of the mold filtrate.

Materials:

-

Culture plates with Staphylococcus colonies

-

Penicillium mold contaminant

-

Nutrient broth (the exact composition used by Fleming was "ordinary nutrient broth")[1][3]

-

Agar plates

-

Various bacterial cultures (e.g., Streptococcus, Pneumococcus, Gonococcus, B. diphtheriae, B. coli, B. typhosum)

Methodology:

-

Observation of Inhibition: A culture plate of staphylococci that had been left on the bench was observed to have a zone of inhibition around a contaminating mold colony.

-

Cultivation of the Mold: The mold was isolated and grown in a pure culture on the surface of nutrient broth for several days at room temperature (around 20°C).[1]

-

Preparation of "Mould Juice" (Penicillin Filtrate): The broth, on which the mold had grown, was filtered to remove the fungal mass. This filtrate contained the antibacterial substance, which Fleming termed "penicillin".

-

Assessment of Antibacterial Activity (Ditch Plate Method):

-

A ditch was cut into an agar plate.

-

The ditch was filled with a mixture of agar and the penicillin-containing broth filtrate.

-

Various bacteria were streaked across the plate, perpendicular to the ditch.

-

The plate was incubated, and the inhibition of bacterial growth was observed. Fleming noted that staphylococci, streptococci, and pneumococci were strongly inhibited, while bacteria like B. coli were not.[4]

-

-

Toxicity Testing: Fleming injected 0.5 ml of the crude penicillin broth into a mouse and a rabbit and observed no toxic effects.[1]

From Laboratory Curiosity to Lifesaving Drug: The Oxford Team's Breakthrough

For over a decade, penicillin remained a laboratory curiosity due to the difficulties in its isolation and purification. In 1939, a team at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of purifying penicillin and demonstrating its therapeutic efficacy.[4][5][6][7][8]

Experimental Protocol: Purification of Penicillin

Florey, Chain, and their colleague Norman Heatley devised a method for extracting and purifying penicillin from the mold culture fluid. The process was arduous and initially yielded very small quantities of the unstable compound.

Objective: To isolate and purify penicillin from the culture filtrate of Penicillium notatum.

Methodology:

-

Culture Production: The Penicillium mold was grown on the surface of a liquid culture medium (Czapek-Dox medium) in numerous flat vessels.[4]

-

Extraction into an Organic Solvent:

-

The pH of the culture filtrate was adjusted to be acidic (around pH 2).

-

The acidified filtrate was then mixed with an organic solvent, such as ether or amyl acetate. At this acidic pH, penicillin is more soluble in the organic solvent than in the aqueous phase.

-

-

Back-extraction into an Aqueous Solution:

-

The organic solvent containing the penicillin was separated from the aqueous layer.

-

The pH of the organic extract was then adjusted to be neutral or slightly alkaline (around pH 7) by adding a base. This caused the penicillin to become more soluble in the aqueous phase again.

-

The penicillin was then extracted back into a small volume of water.

-

-

Concentration and Drying: The aqueous solution of penicillin was then concentrated and freeze-dried to obtain a solid, albeit still impure, powder.[5] This powder was more stable than the liquid extracts.

-

Further Purification (Chromatography): Later in their research, Edward Abraham, another member of the Oxford team, introduced the use of alumina column chromatography to further purify the penicillin extract, significantly increasing its purity from about 1% to 80%.[7][9]

Experimental Protocol: The Mouse Protection Test

The pivotal experiment that demonstrated the in vivo efficacy of penicillin was the mouse protection test, conducted by Florey and Chain's team in May 1940.[6][7]

Objective: To determine if purified penicillin could protect mice from a lethal bacterial infection.

Materials:

-

Healthy mice

-

A virulent strain of Streptococcus

-

Purified penicillin solution

Methodology:

-

Infection: A group of mice (initially eight) were injected with a lethal dose of a virulent strain of Streptococcus.[6]

-

Treatment: A subset of the infected mice (four of the initial eight) were then treated with injections of the purified penicillin solution at regular intervals. The other infected mice served as the control group and received no treatment.[6]

-

Observation: The mice were observed over a period of hours.

-

Results: All the untreated mice died within 24 hours, while the four mice that received penicillin survived.[6] This experiment provided the first conclusive evidence of penicillin's life-saving potential.

Unraveling the Molecular Architecture: Dorothy Hodgkin and X-ray Crystallography

The precise chemical structure of penicillin remained a mystery and a subject of debate among chemists. In 1945, Dorothy Hodgkin and her team at Oxford successfully determined the three-dimensional structure of penicillin using X-ray crystallography, confirming the presence of the novel and highly reactive beta-lactam ring.[10][11][12][13]

Experimental Protocol: X-ray Crystallography of Penicillin

Hodgkin's work was a landmark achievement in the application of X-ray crystallography to complex biological molecules.

Objective: To determine the three-dimensional atomic arrangement of the penicillin molecule.

Methodology:

-

Crystallization: Crystals of different salts of penicillin (sodium, potassium, and rubidium salts of benzylpenicillin) were prepared.[13]

-

X-ray Diffraction: A narrow beam of X-rays was directed at a single crystal of penicillin. The X-rays were diffracted by the electrons of the atoms in the crystal, producing a complex pattern of spots of varying intensities on a photographic film.[14]

-

Data Collection: A series of diffraction patterns were collected by rotating the crystal to different orientations relative to the X-ray beam.

-

Data Analysis and Structure Determination:

-

The positions and intensities of the diffraction spots were meticulously measured.

-

These data were then used in complex mathematical calculations (Fourier analysis) to generate electron density maps of the crystal. These maps are three-dimensional representations of the distribution of electrons, which reveal the positions of the atoms in the molecule.[11][12]

-

Initially, these calculations were performed by hand, a tremendously laborious process. Later, early computational tools, such as punch-card machines, were used to aid in the calculations.[15]

-

By interpreting the electron density maps, Hodgkin and her team were able to build a three-dimensional model of the penicillin molecule, revealing its unique and previously unpredicted beta-lactam structure.[10]

-

The Dawn of Semi-Synthetics: 6-Aminopenicillanic Acid and the Expansion of the Beta-Lactam Arsenal

The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 by researchers at Beecham Research Laboratories was a major breakthrough.[16] This discovery opened the door to the creation of a vast array of semi-synthetic penicillins with improved properties, such as resistance to bacterial enzymes (beta-lactamases) and a broader spectrum of activity.

Synthesis of Methicillin: A First-Generation Penicillinase-Resistant Penicillin

Methicillin was one of the first semi-synthetic penicillins developed to combat penicillin-resistant Staphylococcus aureus. It was synthesized by acylating 6-APA with 2,6-dimethoxybenzoic acid.[15]

Objective: To synthesize methicillin from 6-aminopenicillanic acid.

Methodology:

The synthesis of methicillin involves the acylation of the amino group of 6-APA with 2,6-dimethoxybenzoyl chloride.

Reactants:

-

6-Aminopenicillanic acid (6-APA)

-

2,6-Dimethoxybenzoyl chloride

-

A base, such as triethylamine, to neutralize the HCl produced during the reaction.

-

An appropriate solvent, such as chloroform or a mixture of chloroform and dioxane.

Procedure:

-

A solution of 6-APA is prepared in a suitable solvent.

-

Triethylamine is added to the solution.

-

A solution of 2,6-dimethoxybenzoyl chloride in the same solvent is then added dropwise to the 6-APA solution with stirring, typically at a low temperature to control the reaction.

-

The reaction mixture is stirred for a period to allow the acylation to complete.

-

The resulting methicillin can then be isolated and purified through a series of extraction and crystallization steps.

Quantitative Data Summary

The discovery and development of beta-lactam compounds are marked by significant quantitative milestones.

Table 1: Timeline of Key Discoveries in Beta-Lactam History

| Year | Discovery/Event | Key Individual(s)/Group |

| 1928 | Discovery of penicillin's antibacterial effect | Alexander Fleming |

| 1929 | Publication of Fleming's findings | Alexander Fleming |

| 1940 | Successful purification of penicillin and demonstration of its efficacy in mice | Howard Florey, Ernst Chain, Norman Heatley |

| 1941 | First clinical trials of penicillin in humans | Howard Florey's team |

| 1943 | Mass production of penicillin begins in the United States | US Government and pharmaceutical companies |

| 1945 | Determination of the chemical structure of penicillin | Dorothy Hodgkin |

| 1945 | Nobel Prize in Physiology or Medicine awarded for the discovery and development of penicillin | Alexander Fleming, Howard Florey, Ernst Chain |

| 1957 | Isolation of 6-aminopenicillanic acid (6-APA) | Beecham Research Laboratories |

| 1959 | Introduction of methicillin, the first semi-synthetic penicillinase-resistant penicillin | Beecham Research Laboratories |

Table 2: Evolution of Penicillin Production Yield

| Year | Strain/Method | Approximate Yield (Oxford Units/mL) |

| 1939 | Penicillium notatum (surface culture) | ~2 |

| 1941 | Improved surface culture with corn-steep liquor | ~20 |

| 1943 | Penicillium chrysogenum (submerged culture) | ~100 |

| 1944 | Strain improvement through mutation (UV, X-rays) | ~500 |

| 1945 | Further strain selection and process optimization | >1000 |

Table 3: Minimum Inhibitory Concentrations (MICs) of Early Beta-Lactams against Selected Bacteria

| Antibiotic | Bacterium | MIC Range (µg/mL) |

| Penicillin G | Streptococcus pyogenes | 0.006 - 0.015 |

| Penicillin G | Staphylococcus aureus (susceptible) | 0.03 - 0.1 |

| Penicillin G | Neisseria gonorrhoeae | 0.008 - 0.5 |

| Penicillin G | Clostridium perfringens | 0.015 - 0.5 |

| Penicillin G | Escherichia coli | >32 |

| Methicillin | Staphylococcus aureus (penicillinase-producing) | 1 - 4 |

Visualizing the Milestones and Mechanisms

The following diagrams illustrate key aspects of the discovery and function of beta-lactam compounds.

References

- 1. ndorms.ox.ac.uk [ndorms.ox.ac.uk]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. History of penicillin - Wikipedia [en.wikipedia.org]

- 5. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 6. ox.ac.uk [ox.ac.uk]

- 7. scienceheroes.com [scienceheroes.com]

- 8. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 9. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 10. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 11. researchgate.net [researchgate.net]

- 12. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 13. nobelprize.org [nobelprize.org]

- 14. Research Profile - Dorothy Crowfoot Hodgkin | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 15. methicillin synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]

The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets

For decades, the azetidin-2-one, or β-lactam, ring has been the cornerstone of antibacterial therapy. However, extensive research has unveiled a far broader therapeutic potential for this versatile scaffold, extending into oncology, inflammatory diseases, and virology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core and emerging therapeutic targets of azetidin-2-one derivatives, moving beyond their classical role as inhibitors of bacterial cell wall synthesis.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the multifaceted pharmacology of azetidin-2-ones and to support the rational design of novel therapeutics.

Anticancer Activity: Targeting the Cytoskeleton and Signal Transduction

Azetidin-2-one derivatives have emerged as potent anticancer agents, primarily by targeting tubulin polymerization and key signaling pathways involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

A significant class of anticancer azetidin-2-ones functions as microtubule-destabilizing agents, binding to the colchicine site of β-tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many of these compounds are designed as rigid analogues of combretastatin A-4, a potent natural tubulin inhibitor.

Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity

| Compound Class | Target Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |

| 1,4-Diaryl-2-azetidinones | MCF-7 (Breast Cancer) | 34 nM - 0.8 nM | Not explicitly quantified in the same study | [1][2] |

| 1,4-Diaryl-2-azetidinones | MDA-MB-231 (Breast Cancer) | 78 nM | Not explicitly quantified in the same study | [1] |

| 3-Substituted 1,4-diaryl-2-azetidinones | Various Cancer Cell Lines | 31 - 63 nM | ~3.5 µM | [1] |

| Chiral Azetidin-2-ones | Various Cancer Cell Lines | Potent nanomolar activity | IC50 = 2.3 µM | [1] |

Experimental Protocol: Tubulin Polymerization Assay

A fluorescence-based assay is commonly employed to measure the effect of compounds on tubulin polymerization in vitro.

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Microplate fluorometer

-

-

Procedure:

-

Prepare a tubulin solution in cold polymerization buffer.

-

Add the fluorescent reporter to the tubulin solution.

-

In a 96-well plate, add the test compound at various concentrations.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate fluorometer with excitation and emission wavelengths appropriate for the chosen reporter.

-

The rate of polymerization (Vmax) and the extent of polymerization (total fluorescence change) are calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Visualization: Azetidin-2-one Inhibition of Tubulin Polymerization

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Azetidine-based compounds have been identified as potent and selective inhibitors of STAT3 activity.[3][4] These inhibitors can act through irreversible covalent binding to cysteine residues on the STAT3 protein, thereby preventing its dimerization, DNA binding, and downstream signaling.[3][4]

Quantitative Data: Inhibition of STAT3 Activity

| Compound Class | Assay | IC50 | Reference |

| Azetidine-based compounds (H172, H182) | STAT3 DNA-binding activity (in vitro) | 0.38–0.98 µM | [3] |

| Azetidine-based compounds (H120, H105) | STAT3 DNA-binding activity (in vitro) | 1.75–2.07 µM | [3] |

Experimental Protocol: STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Reagents and Materials:

-

Nuclear extracts from cells with activated STAT3.

-

Radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe).

-

Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC)).

-

Test compounds.

-

Polyacrylamide gel and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

-

-

Procedure:

-

Incubate nuclear extracts with the test compound at various concentrations for a specified time at room temperature.

-

Add the radiolabeled probe to the mixture and incubate to allow for STAT3-DNA binding.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the radiolabeled bands using a phosphorimager or autoradiography.

-

Quantify the intensity of the STAT3-DNA complex band.

-

IC50 values are determined by plotting the percentage of inhibition of STAT3-DNA binding against the compound concentration.

-

Visualization: STAT3 Signaling Pathway and Inhibition by Azetidin-2-ones

Caption: Simplified STAT3 signaling pathway and its inhibition by azetidin-2-ones.

Anti-inflammatory and Antiviral Potential: Targeting Proteases

The strained four-membered ring of azetidin-2-ones makes them effective acylating agents for the active site serine of various proteases, leading to their inhibition. This mechanism extends their therapeutic utility to inflammatory and viral diseases.

Serine Protease Inhibition

Human leukocyte elastase (HLE), a serine protease released by neutrophils during inflammation, is implicated in the pathology of various inflammatory diseases. Azetidin-2-one derivatives have been developed as potent inhibitors of HLE.

Quantitative Data: Inhibition of Human Leukocyte Elastase

| Compound Class | IC50 | Reference |

| 4-Alkylidene-β-lactams | 4 µM | [5] |

| 3,3-Diethylazetidine-2,4-dione based thiazoles | 35.02–44.59 nM | [6] |

Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay

-

Reagents and Materials:

-

Purified human leukocyte elastase.

-

Chromogenic or fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Test compounds.

-

Microplate reader.

-

-

Procedure:

-

Pre-incubate HLE with the test compound at various concentrations in the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.

-